Cas no 15112-62-6 (3-Iodo-2-methylpyridine)

3-Iodo-2-methylpyridine is a halogenated pyridine derivative commonly used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include its reactivity in cross-coupling reactions, such as Suzuki and Stille couplings, due to the presence of the iodine substituent, which facilitates efficient functionalization. The methyl group at the 2-position enhances steric and electronic properties, making it useful for constructing complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules. High purity grades are available to ensure consistent performance in sensitive applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
3-Iodo-2-methylpyridine structure
3-Iodo-2-methylpyridine structure
Product Name:3-Iodo-2-methylpyridine
CAS No:15112-62-6
MF:C6H6IN
MW:219.023013591766
MDL:MFCD09702485
CID:120807
PubChem ID:14063797
Update Time:2025-05-20

3-Iodo-2-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Iodo-2-methylpyridine
    • 3-Iodo-2-methyl-pyridine
    • 3-Iodo-2-picoline
    • Pyridine,3-iodo-2-methyl-
    • 3-Iod-picolin-(2)
    • 3-Jod-2-methyl-pyridin
    • Pyridine,3-iodo-2-methyl
    • SCHEMBL3050087
    • FT-0645645
    • DTXSID60555248
    • F19761
    • Z1269190410
    • CS-0210519
    • MFCD09702485
    • J3.531.626D
    • AKOS015842585
    • EN300-220821
    • A3321
    • Pyridine, 3-iodo-2-methyl-
    • methylpyridine iodide
    • 15112-62-6
    • AS-10524
    • 3-Iodo-2-methylpyridine≥ 95% (GC)
    • SY198806
    • DB-010128
    • MDL: MFCD09702485
    • Inchi: 1S/C6H6IN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
    • InChI Key: GJSVCUHWEJFFMO-UHFFFAOYSA-N
    • SMILES: IC1=CC=CN=C1C

Computed Properties

  • Exact Mass: 218.95400
  • Monoisotopic Mass: 218.95450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 1.99460

3-Iodo-2-methylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Iodo-2-methylpyridine Production Method

3-Iodo-2-methylpyridine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:15112-62-6)3-Iodo-2-methylpyridine
Order Number:A3321
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):185.0/503.0
Email:sales@amadischem.com

Additional information on 3-Iodo-2-methylpyridine

Professional Introduction to 3-Iodo-2-methylpyridine (CAS No. 15112-62-6)

3-Iodo-2-methylpyridine, with the chemical formula C₆H₆IN, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and organic synthesis. This compound, identified by its CAS number 15112-62-6, serves as a crucial intermediate in the development of various bioactive molecules, particularly in medicinal chemistry. Its unique structural features, including an iodine substituent and a methyl group on a pyridine ring, make it a valuable building block for synthesizing complex pharmacophores.

The significance of 3-Iodo-2-methylpyridine lies in its ability to participate in a wide range of chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental in constructing intricate molecular architectures that are essential for drug discovery and development. In recent years, the demand for this compound has surged due to its role in synthesizing novel therapeutic agents targeting various diseases.

One of the most notable applications of 3-Iodo-2-methylpyridine is in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. Kinases play a pivotal role in numerous cellular processes, making them attractive therapeutic targets for cancers, inflammatory diseases, and infectious disorders. The iodine atom on the pyridine ring facilitates palladium-catalyzed cross-coupling reactions, which are widely used to construct biaryl structures found in many kinase inhibitors. For instance, recent studies have demonstrated the utility of 3-Iodo-2-methylpyridine in generating novel arylazoles and triazoles that exhibit potent inhibitory activity against specific kinases.

Moreover, the methyl group at the 2-position of the pyridine ring provides a handle for further functionalization, enabling chemists to tailor the properties of the resulting compounds. This flexibility has been exploited in the design of ligands for G-protein coupled receptors (GPCRs), which are involved in a myriad of physiological processes and are key targets for drug development. Researchers have leveraged 3-Iodo-2-methylpyridine to develop high-affinity ligands that modulate GPCR signaling pathways, offering potential treatments for conditions such as hypertension, diabetes, and neurodegenerative diseases.

Recent advancements in synthetic methodologies have further highlighted the importance of 3-Iodo-2-methylpyridine. For example, transition-metal-catalyzed C-H activation techniques have opened new avenues for constructing complex heterocycles from simpler precursors. By employing palladium or copper catalysts, chemists can directly functionalize the pyridine ring without needing pre-functionalized substrates. This approach has been particularly useful in generating substituted pyridines with diverse biological activities. A notable example is the use of 3-Iodo-2-methylpyridine in Suzuki-Miyaura cross-coupling reactions to introduce aryl groups at specific positions on the pyridine core, leading to compounds with enhanced binding affinity to biological targets.

The pharmaceutical industry has also recognized the potential of 3-Iodo-2-methylpyridine in developing antiviral and antibacterial agents. The iodine atom serves as an excellent handle for introducing modifications through palladium-catalyzed reactions, allowing for rapid diversification of molecular structures. In particular, recent studies have focused on using 3-Iodo-2-methylpyridine to synthesize derivatives with antiviral properties against RNA viruses. These derivatives often incorporate modified pyrimidine or purine moieties that disrupt viral replication cycles. The ability to efficiently generate such compounds underscores the importance of 3-Iodo-2-methylpyridine as a key intermediate in antiviral drug discovery.

In conclusion, 3-Iodo-2-methylpyridine (CAS No. 15112-62-6) is a cornerstone compound in modern synthetic chemistry and pharmaceutical research. Its unique structural attributes enable it to participate in a multitude of transformations that are critical for constructing biologically active molecules. As research continues to uncover new applications and synthetic strategies involving this compound, its relevance is expected to grow even further. The ongoing development of novel therapeutic agents targeting diseases ranging from cancer to infectious disorders highlights the enduring importance of 3-Iodo-2-methylpyridine in advancing medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:15112-62-6)3-Iodo-2-methylpyridine
A3321
Purity:99%/99%
Quantity:1g/5g
Price ($):185.0/503.0
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